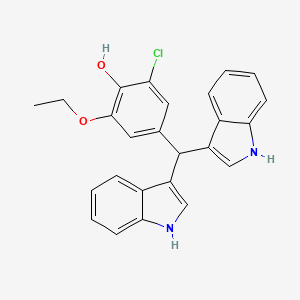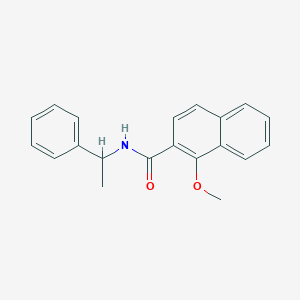
1-methoxy-N-(1-phenylethyl)-2-naphthamide
Übersicht
Beschreibung
1-methoxy-N-(1-phenylethyl)-2-naphthamide, also known as methoxy-naphthyl-ethylamide (MNNE), is a synthetic compound that belongs to the family of naphthyl-ethylamide derivatives. It is a white or off-white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. MNNE has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry.
Wirkmechanismus
MNNE acts as a partial agonist of cannabinoid receptors, specifically CB1 and CB2 receptors. It binds to these receptors and activates them to produce a range of physiological effects. The activation of CB1 receptors in the brain leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and appetite. The activation of CB2 receptors in the immune system leads to the suppression of inflammation and pain.
Biochemical and Physiological Effects
MNNE has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that MNNE can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators. MNNE has also been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells. In vivo studies have demonstrated that MNNE can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
MNNE has several advantages as a research tool. It is a selective and potent agonist of cannabinoid receptors, making it a useful probe for studying the endocannabinoid system. MNNE is also stable and easy to handle, making it a practical compound for use in laboratory experiments. However, MNNE has some limitations as a research tool. It has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. MNNE also has some off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on MNNE. One area of interest is the development of MNNE-based drugs for the treatment of pain and inflammation. MNNE has shown promise as a lead compound for the development of novel analgesics and anti-inflammatory drugs. Another area of interest is the study of the role of the endocannabinoid system in various physiological and pathological processes. MNNE can be used as a tool to study the function of cannabinoid receptors in different tissues and organs. Finally, there is a need for further optimization of the synthesis of MNNE to improve yield and purity, making it a more practical compound for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
MNNE has been extensively studied for its potential applications in various scientific fields. In pharmacology, MNNE has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the development of novel pain medication. In biochemistry, MNNE has been used as a tool to study the structure and function of cannabinoid receptors, which are involved in the regulation of various physiological processes such as pain sensation, appetite, and mood. In medicinal chemistry, MNNE has been used as a lead compound for the development of new drugs targeting the endocannabinoid system.
Eigenschaften
IUPAC Name |
1-methoxy-N-(1-phenylethyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-14(15-8-4-3-5-9-15)21-20(22)18-13-12-16-10-6-7-11-17(16)19(18)23-2/h3-14H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWPKXJSNCGPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(3,4-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4073755.png)
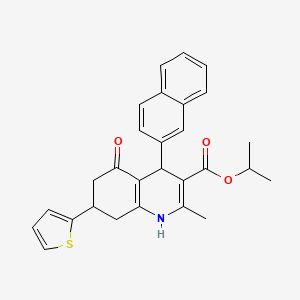
![7-{(4-ethylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4073771.png)
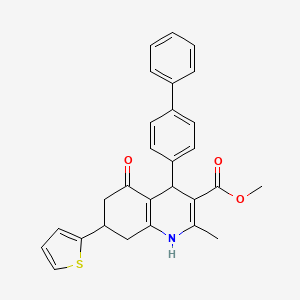
![N-allyl-N-[3-(5-isopropyl-2-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4073783.png)
![7-{(3-chlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4073791.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4073795.png)
![2-(5'-benzyl-3'-ethyl-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4073814.png)
![1-[3-(1-naphthyloxy)propyl]piperazine oxalate](/img/structure/B4073825.png)
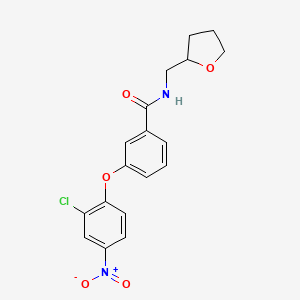
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4073839.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B4073851.png)
